2-Bromo-6-(2,2-difluoroethoxy)nitrobenzene
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Overview
Description
2-Bromo-6-(2,2-difluoroethoxy)nitrobenzene is an organic compound with the molecular formula C8H6BrF2NO3. It is a brominated nitrobenzene derivative that contains both bromine and fluorine atoms, making it a valuable compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(2,2-difluoroethoxy)nitrobenzene typically involves the bromination of a nitrobenzene derivative followed by the introduction of the difluoroethoxy group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The difluoroethoxy group can be introduced using reagents like 2,2-difluoroethanol under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and etherification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(2,2-difluoroethoxy)nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the difluoroethoxy group.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized derivatives, potentially forming carboxylic acids or aldehydes.
Scientific Research Applications
2-Bromo-6-(2,2-difluoroethoxy)nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(2,2-difluoroethoxy)nitrobenzene involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in various chemical reactions, while the difluoroethoxy group can influence the compound’s reactivity and interactions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-fluoronitrobenzene: Similar structure but with a fluorine atom instead of the difluoroethoxy group.
2-Bromo-4,6-difluorophenyl isocyanate: Contains both bromine and fluorine atoms but with an isocyanate group instead of the nitro group.
Uniqueness
2-Bromo-6-(2,2-difluoroethoxy)nitrobenzene is unique due to the presence of the difluoroethoxy group, which imparts distinct chemical properties and reactivity compared to other brominated nitrobenzene derivatives .
Properties
Molecular Formula |
C8H6BrF2NO3 |
---|---|
Molecular Weight |
282.04 g/mol |
IUPAC Name |
1-bromo-3-(2,2-difluoroethoxy)-2-nitrobenzene |
InChI |
InChI=1S/C8H6BrF2NO3/c9-5-2-1-3-6(8(5)12(13)14)15-4-7(10)11/h1-3,7H,4H2 |
InChI Key |
UHAFRTAQEOJBIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)[N+](=O)[O-])OCC(F)F |
Origin of Product |
United States |
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